molecular formula C20H14Cl2N2O4 B15097334 N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

Cat. No.: B15097334
M. Wt: 417.2 g/mol
InChI Key: LPQYBTDIBAXRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2,4-Dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide is a synthetic carbohydrazide derivative featuring a 2H-chromene scaffold substituted at position 3 with a carbonylhydrazide group and at position 8 with a prop-2-en-1-yl (allyl) moiety. The hydrazide nitrogen is further acylated by a 2,4-dichlorophenyl carbonyl group, introducing electron-withdrawing chlorine atoms that influence electronic properties and intermolecular interactions. Its structural complexity arises from the combination of a planar chromene core, flexible allyl side chain, and a rigid dichlorophenyl substituent, which collectively impact solubility, crystallinity, and reactivity.

Properties

Molecular Formula

C20H14Cl2N2O4

Molecular Weight

417.2 g/mol

IUPAC Name

N'-(2,4-dichlorobenzoyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide

InChI

InChI=1S/C20H14Cl2N2O4/c1-2-4-11-5-3-6-12-9-15(20(27)28-17(11)12)19(26)24-23-18(25)14-8-7-13(21)10-16(14)22/h2-3,5-10H,1,4H2,(H,23,25)(H,24,26)

InChI Key

LPQYBTDIBAXRTF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, alcohols, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain bacterial and cancer cell lines.

    Medicine: Explored for its anti-inflammatory and analgesic effects. It may serve as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related carbohydrazides and chromene derivatives, focusing on substituent effects, physicochemical properties, and biological activities. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name R₁ (Chromene Substituent) R₂ (Hydrazide Substituent) Key Properties/Activities Source
Target Compound 8-allyl 2,4-dichlorophenyl Antimicrobial, DNA-binding potential
N'-(4-Chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide (3c) H 4-chlorophenyl Moderate antifungal activity
N'-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide (7) H phenyl Lower lipophilicity, weak bioactivity
N-(2-Hydroxyphenyl)-2-oxo-8-allyl-2H-chromene-3-carboxamide 8-allyl 2-hydroxyphenyl Enhanced solubility due to phenolic –OH
Metal complexes of H₂L (chromene carbohydrazide) Variable Hydroxyimino butan-2-ylidene Antifungal, DNA-binding (Co²⁺, Ni²⁺)
N-[(2,4-Dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide 8-methoxy 2,4-dichlorobenzyl Higher crystallinity, reduced solubility

Substituent Effects on Bioactivity

  • Chlorination: The 2,4-dichlorophenyl group in the target compound enhances antimicrobial activity compared to non-chlorinated analogs (e.g., compound 7) due to increased lipophilicity and membrane penetration .
  • Hydrazide vs. Carboxamide : Replacing the hydrazide with a carboxamide (as in ) reduces hydrogen-bonding capacity, altering interactions with proteins or nucleic acids.

Physicochemical Properties

  • Solubility : The dichlorophenyl group decreases aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., compound 3d in ).
  • Crystallinity : The rigid dichlorophenyl moiety promotes crystalline packing, as seen in related dichlorobenzyl derivatives , whereas allyl groups may introduce conformational disorder.

Biological Activity

N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H16Cl2N4O3\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_3

Molecular Features

  • Dichlorophenyl Group : Imparts lipophilicity and potential interaction with biological membranes.
  • Chromene Core : Known for various biological activities including anticancer properties.
  • Carbohydrazide Moiety : Contributes to the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . This suggests that this compound may also exhibit similar antimicrobial effects.

Anticancer Activity

Chromene derivatives are known for their cytotoxic effects against cancer cells. Research has documented the ability of related compounds to induce apoptosis in leukemia and breast cancer cell lines . The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

CompoundType of CancerIC50 (µM)Mechanism
Chromene Derivative ABreast Cancer12.5Apoptosis via Bcl-2 inhibition
Chromene Derivative BLeukemia8.0Caspase activation

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.
  • Targeting Signaling Pathways : Modulation of pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various chromene derivatives, revealing that compounds with similar structural features to this compound showed promising results against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

In vitro assays demonstrated that chromene derivatives exhibit potent cytotoxicity against several cancer cell lines, with significant induction of apoptosis observed through flow cytometry analysis . The study highlighted the potential for developing these compounds into therapeutic agents for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.